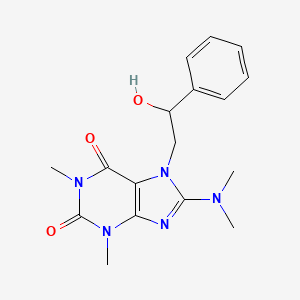![molecular formula C26H31N5O2S B2987605 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-25-3](/img/new.no-structure.jpg)
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is an intriguing compound with potential applications in various scientific fields. Its complex structure hints at a broad range of chemical properties and reactivity, making it a subject of interest in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves a multi-step synthetic route. Key steps often include:
Formation of the triazoloquinazoline core through cyclization reactions.
Introduction of the benzylthio and isobutyl groups through nucleophilic substitution reactions.
Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Industrial Production Methods: Scaling up the synthesis for industrial production involves:
Developing efficient catalytic processes to enhance reaction rates.
Implementing continuous flow chemistry techniques to streamline production.
Ensuring strict quality control measures to maintain consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether (benzylthio) group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the carbonyl (oxo) group, resulting in the corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the benzylthio group or other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions include appropriate nucleophiles, solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium-based catalysts).
Major Products: The major products formed from these reactions often include sulfoxides, sulfones, alcohols, and various substituted derivatives, each with unique chemical properties.
Aplicaciones Científicas De Investigación
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has diverse scientific research applications:
Chemistry: Studying its reactivity and stability for developing new synthetic methodologies.
Biology: Investigating its potential as a biochemical probe or molecular tool for understanding biological processes.
Medicine: Exploring its therapeutic potential, including as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Utilizing its unique chemical properties in material science, such as in the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism by which 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Modulation of signaling pathways, such as inhibiting kinase activity or affecting gene expression.
Binding Affinity: Strong binding affinity to target molecules, leading to significant biochemical or physiological effects.
Comparación Con Compuestos Similares
1-(methylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
1-(benzylthio)-N-isopropyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Uniqueness: What sets 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide apart is its specific combination of functional groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific explorations and applications.
Propiedades
Número CAS |
2034419-25-3 |
|---|---|
Fórmula molecular |
C26H31N5O2S |
Peso molecular |
477.63 |
Nombre IUPAC |
1-benzylsulfanyl-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-17(2)12-13-30-24(33)21-11-10-20(23(32)27-15-18(3)4)14-22(21)31-25(30)28-29-26(31)34-16-19-8-6-5-7-9-19/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,32) |
SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)
![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)
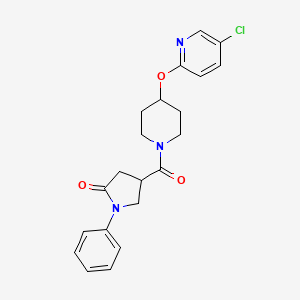
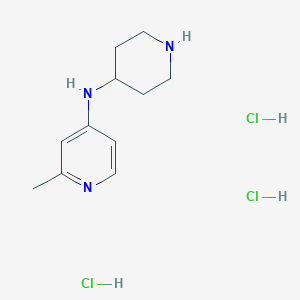
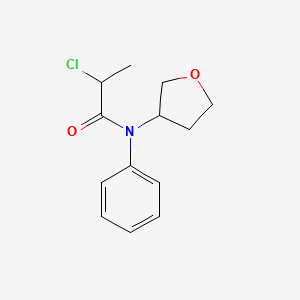
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
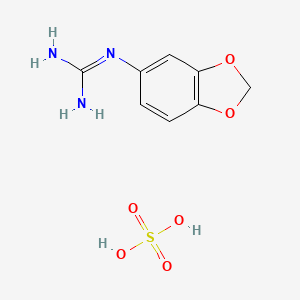
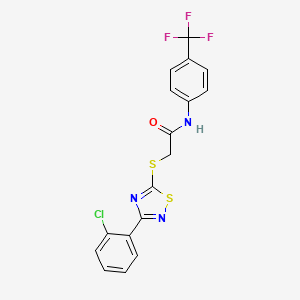
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)
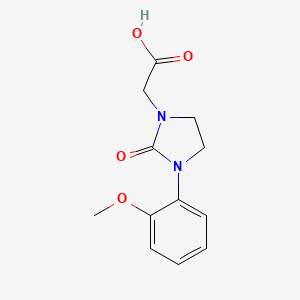
![1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea](/img/structure/B2987536.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)

